2-Ethylaniline
Overview
Description
2-Ethylaniline, also known as 2-ethylbenzenamine or o-Ethylaniline, is a chemical compound with the molecular formula C8H11N . It is a derivative of aniline and has an ethyl group substituted at the second position of the benzene ring .
Synthesis Analysis
2-Ethylaniline can be synthesized through various methods. One common method is the reduction of azidoarenes with freshly prepared iron (Fe) nanoparticles in water under an inert atmosphere . Another method involves the nitration of arenes followed by the reduction of nitroarenes .
Molecular Structure Analysis
The molecular structure of 2-Ethylaniline consists of a benzene ring with an ethyl group (C2H5) and an amine group (NH2) attached to it . The molecular weight of 2-Ethylaniline is 121.18 .
Chemical Reactions Analysis
2-Ethylaniline can participate in various chemical reactions. It can neutralize acids in exothermic reactions to form salts plus water . The liquid may react with acids to release toxic fumes of aniline and oxides of nitrogen . It also reacts violently with oxidizing materials .
Physical And Chemical Properties Analysis
2-Ethylaniline is a combustible liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 212.3±9.0 °C at 760 mmHg, and a flash point of 91.1±0.0 °C . It also has a refractive index of 1.5584 at 22 degrees Celsius .
Scientific Research Applications
Electrochemical Polymerization
2-Ethylaniline is used in electrochemical polymerization to create electroactive polymer films. These films undergo an acid-base transition leading to the formation of a protonated form, characterized by specific absorption bands. Such polymer films have potential applications in electronic and optical devices (D'aprano, Leclerc, & Zotti, 1992).
Antibacterial Activity
Research has demonstrated the antibacterial properties of di-2-ethylaniline phosphate, particularly against Gram-negative bacteria. This compound shows promise as an effective antibacterial agent at various concentrations (Banjara, BhoiteS., & Bhoite, 2012).
Synthesis of 2-Azatryptophans
2-Ethylaniline serves as a starting material for the synthesis of 2-azatryptophans, important in the development of new pharmaceuticals and chemical synthesis methodologies (Crestey, Collot, Stiebing, & Rault, 2006).
Degradation of Herbicides
2-Methyl-6-ethylaniline, a derivative of 2-ethylaniline, is a key intermediate in the microbial degradation of chloroacetanilide herbicides. Understanding its degradation pathway is crucial for environmental bioremediation efforts (Dong et al., 2015).
Conductive Polymer Complexes
2-Ethylaniline is utilized in the synthesis of conductive polymer complexes, which have applications in electronics and materials science. These complexes show unique electronic properties and conductive behavior (Lin & Yang, 2005).
Copper Corrosion Inhibition
2-Ethylaniline has been studied as a potential inhibitor for copper corrosion, particularly in acidic environments. This application is crucial in material science and engineering to enhance the durability of copper-based materials (Khaled & Hackerman, 2004).
Safety And Hazards
Future Directions
Recent research has focused on the applications of substituted polyanilines, including 2-Ethylaniline, in diverse fields such as sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, anticorrosion materials, and various biological applications . This suggests that there is potential for further exploration and development in these areas.
properties
IUPAC Name |
2-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-5-3-4-6-8(7)9/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVBIWIRCKMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Record name | 2-ETHYLANILINE | |
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Related CAS |
116267-92-6 | |
Record name | Benzenamine, 2-ethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0042242 | |
Record name | 2-Ethylaniline | |
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Molecular Weight |
121.18 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2-ethylaniline appears as a brown liquid. Insoluble in water and less dense than water. Hence floats on water. May irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation or skin absorption., Brown liquid; [Hawley] Red or orange liquid; [MSDSonline] | |
Record name | 2-ETHYLANILINE | |
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Record name | 2-Ethylaniline | |
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Boiling Point |
209.65 °C | |
Record name | 2-ETHYLANILINE | |
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Flash Point |
185 °F (NFPA, 2010), 85 °C, 185 °F (85 °C) (OPEN CUP) | |
Record name | 2-ETHYLANILINE | |
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Solubility |
Soluble in alcohol and toluene; insoluble in water, Slightly soluble in chloroform and water; very soluble in ethanol and ethyl ether | |
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Density |
0.982 @ 20 °C | |
Record name | 2-ETHYLANILINE | |
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Vapor Pressure |
0.17 [mmHg], 0.170 mm Hg | |
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Product Name |
2-Ethylaniline | |
Color/Form |
Brown liquid | |
CAS RN |
578-54-1 | |
Record name | 2-ETHYLANILINE | |
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Record name | 2-ethylaniline | |
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Melting Point |
-46.5 °C | |
Record name | 2-ETHYLANILINE | |
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Synthesis routes and methods
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Feasible Synthetic Routes
Citations
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